molecular formula C27H24N2O9 B1666813 Albofungin CAS No. 37895-35-5

Albofungin

Cat. No. B1666813
CAS RN: 37895-35-5
M. Wt: 520.5 g/mol
InChI Key: PUQUSQASXBNKCW-BFHYXJOUSA-N
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Description

Albofungin is a promising broad-spectrum antimicrobial compound against multidrug-resistant bacteria . It has been found to possess strong bioactivity against a range of fungal species .


Synthesis Analysis

The biosynthesis of Albofungin involves a gene cluster from its producing strain Streptomyces chrestomyceticus. This gene cluster encodes type II polyketide synthases (PKSs), regulators, and transporters, and tailoring enzymes . The gene cluster was confirmed using the heterologous expression in Streptomyces coelicolor, which successfully produced the compounds .


Molecular Structure Analysis

The chemical structures of Albofungin and its derivatives were elucidated using HRMS, 1D and 2D NMR, and electronic circular dichroism spectroscopy .

Scientific Research Applications

Genetic and Biochemical Characterization of Albofungin

Albofungin, a hexacyclic aromatic natural product, shows broad-spectrum antimicrobial activity. The biosynthetic gene cluster (BGC) of albofungin has been characterized, revealing 70 putative genes including type II polyketide synthases and tailoring enzymes. Halogenation of albofungin increases its binding affinity to transglycosylase, although it does not significantly alter its antimicrobial activity. This study reveals novel insights into the biosynthesis and regulation of albofungin (Wang et al., 2022).

Discovery of Novel Albofungin Derivatives

Two novel albofungin derivatives, albofungins A and B, were identified from Streptomyces chrestomyceticus. These compounds exhibit significant activities against Gram-positive bacteria and various cancer cells. The study also reported successful heterologous expression of these compounds, indicating their potential as antibiotics and antitumor drugs (She et al., 2021).

Application in Marine Coatings

Albofungin and its derivatives have shown potent antifouling activities against both Gram-positive and Gram-negative bacteria, and they inhibit macrofouling organism settlement with low cytotoxicity. Albofungin-based antifouling coatings have been developed, suggesting a promising application in marine environments (She et al., 2022).

Antibiotic Crystals of Albofungin

Albofungin and its chlorinated analogue, chloroalbofungin, have been crystallized and their structures determined by X-ray diffraction. The compounds crystallize in chiral space groups, and their structures provide insights into their biological activity and potential for antibiotic development (Ye et al., 2020).

Polycyclic Tetrahydroxanthones from Streptomyces chrestomyceticus

Isolated metabolites from Streptomyces chrestomyceticus, including albofungin and chloroalbofungin, have displayed broad antifungal activities against several fungi. This finding enhances the understanding of albofungin's spectrum of bioactivity (Bunyapaiboonsri et al., 2016).

Safety And Hazards

Albofungin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray and avoid prolonged or repeated exposure .

Future Directions

Albofungin has shown remarkable efficacy and promising clinical application as an antifungal agent . Further development and potential applications of Albofungin for treating infections caused by penicillins-and-cephalosporins-resistant V. parahaemolyticus are suggested .

properties

IUPAC Name

(13R,21S,24R)-6-amino-3,21,28-trihydroxy-24-methoxy-7-methyl-14,16,26-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(28),2(11),3,7,9,17(29),18(27),20(25)-octaene-5,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)26-20(25(18)37-8-36-14)22(32)17-12(30)3-4-13(35-2)24(17)38-26/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKFTVCDYGGLGW-BFHYXJOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C4=C(C5=C(C6=C4C(C3)OCO6)C(=O)C7=C(O5)C(CCC7O)OC)O)C(=C2C(=O)N1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC3=C(C4=C(C5=C(C6=C4[C@@H](C3)OCO6)C(=O)C7=C(O5)[C@@H](CC[C@@H]7O)OC)O)C(=C2C(=O)N1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kanchanomycin

CAS RN

37895-35-5
Record name Albofungin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037895355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALBOFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36843J982
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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